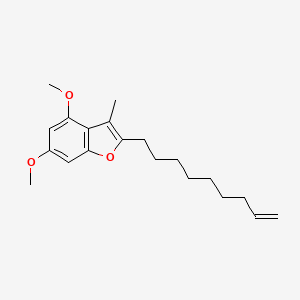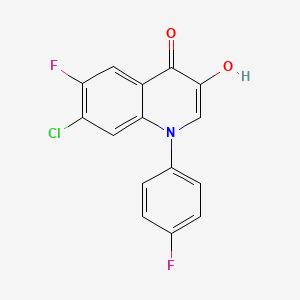
7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This particular compound is characterized by the presence of chlorine and fluorine atoms, which can significantly influence its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and fluorobenzene derivatives.
Cyclization: The aniline derivative undergoes cyclization with a suitable reagent to form the quinoline core.
Halogenation: Chlorine and fluorine atoms are introduced through halogenation reactions using reagents like chlorine gas and fluorine-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to modify the quinoline core or the substituents.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or Grignard reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Wissenschaftliche Forschungsanwendungen
7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics or antiviral agents.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one involves its interaction with bacterial enzymes. It primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its pharmacokinetic properties and spectrum of activity. The presence of both chlorine and fluorine atoms may enhance its stability and potency compared to other quinolones.
Eigenschaften
CAS-Nummer |
188967-75-1 |
|---|---|
Molekularformel |
C15H8ClF2NO2 |
Molekulargewicht |
307.68 g/mol |
IUPAC-Name |
7-chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4-one |
InChI |
InChI=1S/C15H8ClF2NO2/c16-11-6-13-10(5-12(11)18)15(21)14(20)7-19(13)9-3-1-8(17)2-4-9/h1-7,20H |
InChI-Schlüssel |
GEQPCENAIGNBRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


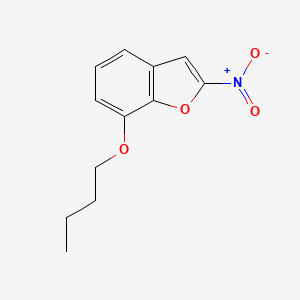
![4-[2-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12892520.png)
![4-(Fluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12892527.png)
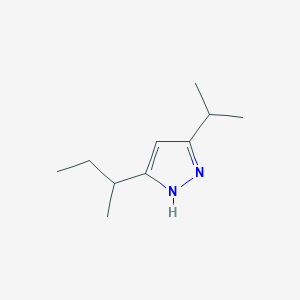

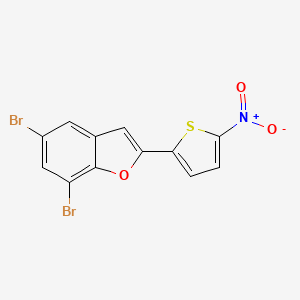
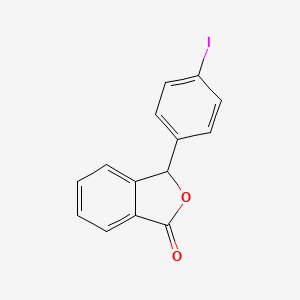
![3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12892561.png)
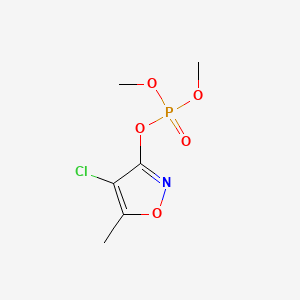
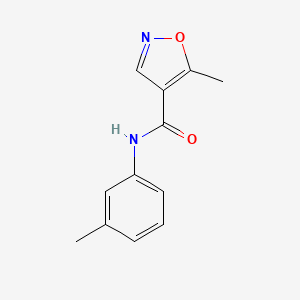

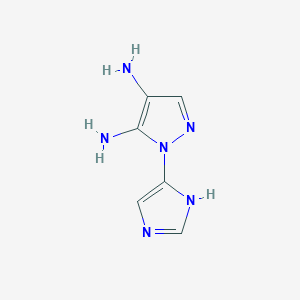
![2-(Aminomethyl)-7-methylbenzo[d]oxazole](/img/structure/B12892624.png)
